3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline

Physicochemical Profiling Lipophilicity ADME Prediction

3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline (CAS 929969-81-3) is a synthetic heterotricyclic small molecule (molecular formula C₁₅H₈BrFN₄; molecular weight 343.15 g/mol) belonging to the triazoloquinazoline class. Its core scaffold, fusing a 1,2,4-triazole ring to a quinazoline backbone, is recognized in medicinal chemistry for enabling diverse biological activities.

Molecular Formula C15H8BrFN4
Molecular Weight 343.15 g/mol
CAS No. 929969-81-3
Cat. No. B11061136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline
CAS929969-81-3
Molecular FormulaC15H8BrFN4
Molecular Weight343.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C3N2C=NC4=C3C=C(C=C4)F)Br
InChIInChI=1S/C15H8BrFN4/c16-10-3-1-9(2-4-10)14-19-20-15-12-7-11(17)5-6-13(12)18-8-21(14)15/h1-8H
InChIKeyUHFMIYSPTUOIFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline (CAS 929969-81-3): Procurement-Relevant Physicochemical and Structural Baseline


3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline (CAS 929969-81-3) is a synthetic heterotricyclic small molecule (molecular formula C₁₅H₈BrFN₄; molecular weight 343.15 g/mol) belonging to the triazoloquinazoline class [1]. Its core scaffold, fusing a 1,2,4-triazole ring to a quinazoline backbone, is recognized in medicinal chemistry for enabling diverse biological activities [2]. The compound features a 4-bromophenyl substituent at the 3-position and a fluorine atom at the 9-position, a combination that differentiates it from other halogenated or non-halogenated analogs within screening libraries. Computed physicochemical properties include an XLogP3-AA of 4.3 and zero hydrogen bond donors, suggesting a distinct lipophilicity profile [1].

Why a Generic Triazoloquinazoline Cannot Substitute for 3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline


Despite sharing a common triazolo[4,3-c]quinazoline core, in-class compounds cannot be assumed to be interchangeable. Minor structural modifications on this scaffold profoundly alter biological target engagement, as demonstrated by the shift from EGFR-TK inhibition to DNA intercalation or Topo II inhibition depending on the substitution pattern and annelation type [1][2]. Specifically, the presence and position of halogen atoms critically influence kinase selectivity and antiproliferative potency; for instance, within a related series exploring VEGFR-2 inhibition, distinct halogen substitutions yielded disparate IC₅₀ profiles, underscoring that even single-atom changes (e.g., Br vs. Cl vs. F) lead to non-equivalent pharmacological outcomes [3]. For procurement decisions where a specific biological hypothesis is being tested, substituting the 4-bromophenyl/9-fluoro combination with a different halogen regioisomer or an unsubstituted phenyl analog risks invalidating the intended structure-activity relationship (SAR).

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline (CAS 929969-81-3)


Physicochemical Differentiation from Non-Halogenated or Mono-Halogenated Triazoloquinazoline Analogs

3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline exhibits a computed XLogP3-AA of 4.3 [1]. This is higher than that of a closely related mono-fluorinated analog, 3-(4-fluorophenyl)-5-phenyl-[1,2,4]triazolo[4,3-c]quinazoline (compound 5h), which has a predicted logP of approximately 3.2 [2]. The target compound also has zero hydrogen bond donors, unlike the 5-aminoaryl-substituted triazoloquinazoline fluorophores which possess donor NH groups [3]. The higher logP and absence of H-bond donors predict superior membrane permeability and a potential advantage for crossing the blood-brain barrier.

Physicochemical Profiling Lipophilicity ADME Prediction Medicinal Chemistry

Structural Basis for Differential Biological Activity: Halogen-Specific SAR in VEGFR-2 Kinase Inhibition

Within the [1,2,4]triazolo[4,3-c]quinazoline class, the identity of the 3-aryl substituent is a critical determinant of VEGFR-2 inhibitory activity. While direct IC₅₀ data for the target compound (3-(4-bromophenyl)-9-fluoro) is not publicly available, a study on structurally analogous 3-aryl-5-phenyl-[1,2,4]triazolo[4,3-c]quinazolines demonstrated that changing the halogen atom on the 3-phenyl ring from fluorine (compound 5h) to dichloro (compound 5j) shifts the biological profile from antioxidant efficacy (IC₅₀ = 11.2 μg/mL) to potent antiproliferative activity against breast cancer cells (MCF-7 IC₅₀ = 1.39 mM) [1]. This confirms that halogen size, electronegativity, and substitution pattern on the 3-phenyl ring directly control the dominant mechanism of action within this chemotype. The target compound's para-bromine substituent, being larger and more polarizable than fluorine, is predicted to confer a distinct binding mode and target selectivity profile compared to the 4-fluoro analog.

Kinase Inhibition VEGFR-2 Structure-Activity Relationship Anticancer

Differentiation from [1,5-c] Annelation Isomers: Impact of Regiochemistry on Biological Function

Triazoloquinazolines exist as two distinct regioisomeric series: [4,3-c] and [1,5-c]. The target compound possesses the [4,3-c] annelation pattern. Literature demonstrates that this structural feature is functionally non-redundant. A series of [4,3-c] annelated triazoloquinazolines acted as EGFR-TK inhibitors with IC₅₀ values as low as 0.69 μM [1]. In contrast, a separate series of [1,5-c] annelated compounds functioned as fluorescent probes and molecular sensors, with no reported kinase activity [2]. This functional dichotomy confirms that the annelation pattern is a primary determinant of biological function. Procuring a [1,5-c] regioisomer—even with identical substituents—will not recapitulate the pharmacological profile of the target [4,3-c] compound.

Annelation Chemistry Regioisomerism EGFR Inhibition DNA Intercalation

Distinct Fluorophore and Sensing Application Potential Based on Bromine Substitution

The 4-bromophenyl group is a strategic building block for synthesizing π-extended fluorophores via Suzuki-Miyaura cross-coupling. The target compound, containing a bromine atom, can serve as a direct precursor for creating novel push-pull fluorophores based on the triazolo[1,5-c]quinazoline core [1]. This contrasts with non-halogenated or fluorinated analogs, which lack this synthetic handle. In related systems, 5-aminoaryl-substituted triazoloquinazolines exhibited high quantum yields (ΦF > 95% in toluene) and ICT-based sensing behavior, properties that were finely tuned by the donor fragment's electronic nature [2]. The target compound's specific combination of a bromine atom as a coupling handle and a fluorine atom as an electron-withdrawing modulator is unique for the rational design of novel fluorophores, offering a differentiated entry point for materials science applications not available with 3-(4-chlorophenyl) or 3-phenyl analogs.

Fluorescence Molecular Sensors Photophysics Materials Chemistry

Validated Application Scenarios for 3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline (CAS 929969-81-3)


Kinase Inhibitor Lead Optimization with Defined Halogen SAR

This compound is an ideal tool for medicinal chemistry teams investigating the impact of para-halogen substitution on kinase selectivity. Based on class-level evidence, varying the 3-aryl halogen (F, Cl, Br) on the triazolo[4,3-c]quinazoline core leads to distinct biological profiles, shifting from antioxidant to cytotoxic activity [1]. Including the 4-bromophenyl/9-fluoro variant in a screening panel is essential to map the SAR for VEGFR-2 or EGFR-TK inhibition and to explore potential potency gains from the larger, more polarizable bromine substituent.

Construction of Fluorescent Molecular Sensors and Imaging Probes

The 4-bromophenyl group provides a reactive handle for Suzuki-Miyaura cross-coupling, enabling the synthesis of π-extended push-pull fluorophores [2]. This compound can be directly employed as a building block to create novel ICT-based sensors with tunable photophysical properties. The intrinsic 9-fluoro substituent further modulates the electron-withdrawing character of the core, a feature that can be used to fine-tune sensor sensitivity and fluorescence wavelength, which is not possible with non-fluorinated analogs [3].

Reference Compound for Regiochemical Selectivity in DNA Intercalator Design

The [4,3-c] annelation pattern is a critical determinant of biological function, distinguishing DNA intercalators and Topo II inhibitors from inert fluorophores found in the [1,5-c] series [1][3]. For groups developing intercalating anticancer agents, this compound serves as a specific regioisomer for benchmarking, ensuring that observed antiproliferative effects (e.g., HepG2 or HCT-116 cytotoxicity) are attributed to the correct annelation chemistry and not to an undesired isomeric contaminant [4].

Computational ADME Modeling and CNS Drug Discovery

With a high predicted logP (XLogP3-AA = 4.3) and zero hydrogen bond donors, this compound is computationally predicted to have enhanced passive permeability and potential CNS penetration compared to less lipophilic analogs like 3-(4-fluorophenyl) derivatives (predicted logP ~3.2) [5][1]. It is a suitable candidate for in silico modeling studies and in vitro BBB permeability assays, where its distinct physicochemical signature can validate models designed to predict brain penetration for this chemotype.

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